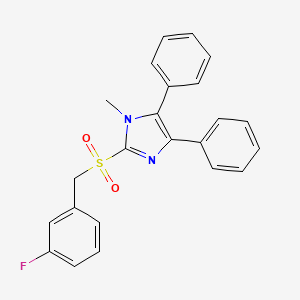

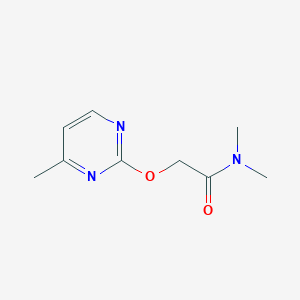

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

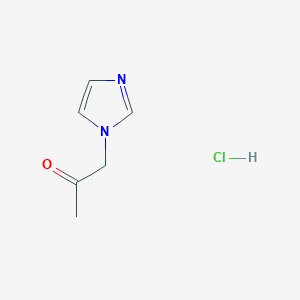

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological importance . While specific synthesis methods for this compound are not available in the retrieved data, indole derivatives are generally synthesized via various methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, indole derivatives are known to undergo various chemical reactions. For instance, they can participate in free radical reactions .Applications De Recherche Scientifique

Comparative Metabolism in Herbicides

Acetochlor, alachlor, butachlor, and metolachlor, related to the chemical structure of interest, are studied for their metabolic pathways in human and rat liver microsomes. These herbicides are known to be carcinogenic in rats, and their metabolites are studied for their role in carcinogenicity. This research is significant in understanding the metabolic activation pathways leading to DNA-reactive compounds in herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, which are structurally related, are synthesized and characterized for their coordination complexes and antioxidant activities. These studies are vital in understanding the potential medicinal applications of such compounds (Chkirate et al., 2019).

Herbicide Distribution in the Environment

Research on acetochlor, a compound with structural similarities, provides insights into its distribution in the hydrologic system. This study is crucial for understanding environmental impacts and the movement of such compounds in natural water systems (Kolpin, Nations, Goolsby, & Thurman, 1996).

Enzyme Inhibitory Activities of Analogue Compounds

Compounds analogous to 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide are synthesized and evaluated for their inhibitory potential against various enzymes. This research contributes to understanding these compounds' therapeutic potentials and interactions with biological systems (Virk et al., 2018).

Photodegradation and Environmental Stability

The study of acetochlor's photodegradation in water provides insights into the environmental stability and degradation pathways of similar compounds. Understanding these pathways is essential for environmental risk assessment and management (Zheng & Ye, 2003).

Orientations Futures

The future directions for the study of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide and similar indole derivatives include the exploration of their diverse biological activities and potential therapeutic applications . There is also interest in developing novel methods of synthesis for these compounds .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-20-10-15(19)16-9-14(18)12-4-5-13-11(8-12)6-7-17(13)2/h4-5,8,14,18H,3,6-7,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBZZQBBCBBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)

![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)

![5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2613486.png)

![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)

![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)